molecular formula C16H25NO3Si B14801705 tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate

Cat. No.: B14801705
M. Wt: 307.46 g/mol
InChI Key: FHRXSFAKXPXIEB-UHFFFAOYSA-N
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Description

This compound is a silicon-containing heterocycle featuring a benzo[d][1,3]azasiline core substituted with a 4-methoxy group and a tert-butyl carbamate protective group. Such organosilicon compounds are of interest in materials science, catalysis, and pharmaceutical intermediates due to their unique reactivity and structural versatility .

Properties

Molecular Formula

C16H25NO3Si

Molecular Weight

307.46 g/mol

IUPAC Name

tert-butyl 4-methoxy-1,1-dimethyl-2,4-dihydro-3,1-benzazasiline-3-carboxylate

InChI

InChI=1S/C16H25NO3Si/c1-16(2,3)20-15(18)17-11-21(5,6)13-10-8-7-9-12(13)14(17)19-4/h7-10,14H,11H2,1-6H3

InChI Key

FHRXSFAKXPXIEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C[Si](C2=CC=CC=C2C1OC)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the azasiline core: This can be achieved through a cyclization reaction involving a suitable precursor such as a substituted aniline and a silicon-containing reagent.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base to introduce the tert-butyl group via a substitution reaction.

    Methoxylation: The methoxy group can be introduced using methanol and an appropriate catalyst under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and tert-butyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Functional Groups Applications Stability/Reactivity Notes
tert-Butyl 4-methoxy-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate (Target) Benzoazasiline 4-Methoxy, tert-butyl carbamate Organosilicon synthesis, intermediates Enhanced stability due to methoxy
tert-Butyl 4-oxo-1,1-dimethyl-1,2-dihydrobenzo[d][1,3]azasiline-3(4H)-carboxylate Benzoazasiline 4-Oxo, tert-butyl carbamate Unknown (discontinued) Potential instability
4-Methoxy-1,3-phenylenediamine Benzene 4-Methoxy, 1,3-diamine Environmental analysis standards High stability, standardized use
SL-2411 Sulfonated benzoindolium Sulfonate, indolium Bioorganic chemistry, biopolymers High thermal stability

Research Findings and Implications

  • Synthetic Challenges : The silicon core in the target compound requires specialized reagents (e.g., silanes) for synthesis, unlike carbon-based analogs like 4-methoxy-1,3-phenylenediamine.
  • Electronic Properties : The methoxy group in the target compound likely enhances electron density at the aromatic ring, improving reactivity in nucleophilic substitutions compared to the 4-oxo analog .
  • Application Potential: While SL-2411 is tailored for biopolymers, the target compound’s silicon heterocycle may find use in silicon-based polymers or optoelectronic materials due to tunable electronic properties.

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